3-(5-Fluoro-2-methoxyphenyl)propanoic acid

Description

BenchChem offers high-quality 3-(5-Fluoro-2-methoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Fluoro-2-methoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-fluoro-2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWLXEJMMZKQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735123 | |

| Record name | 3-(5-Fluoro-2-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900021-53-6 | |

| Record name | 3-(5-Fluoro-2-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(5-Fluoro-2-methoxyphenyl)propanoic acid CAS number

An In-depth Technical Guide to 3-(5-Fluoro-2-methoxyphenyl)propanoic Acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry.[1][2] The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[2] 3-(5-Fluoro-2-methoxyphenyl)propanoic acid emerges as a significant building block in this context. Its substituted phenylpropanoic acid core is a versatile starting point for the synthesis of complex molecules targeting a range of biological pathways. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its potential applications and safe handling, designed for researchers, chemists, and professionals in drug development.

Core Compound Identification and Properties

A precise understanding of a compound's identity is the foundation of all subsequent research and development.

-

Compound Name: 3-(5-Fluoro-2-methoxyphenyl)propanoic acid

-

Molecular Formula: C₁₀H₁₁FO₃

-

Molecular Weight: 198.19 g/mol

-

InChI Key: JYWLXEJMMZKQBW-UHFFFAOYSA-N[4]

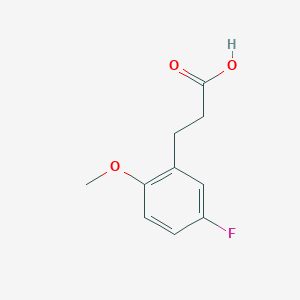

Chemical Structure

The structure features a propanoic acid chain attached to a benzene ring, which is substituted with a fluoro group at the 5-position and a methoxy group at the 2-position.

Caption: Chemical structure of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 900021-53-6 | [3][4] |

| Molecular Formula | C₁₀H₁₁FO₃ | Derived |

| Molecular Weight | 198.19 g/mol | Derived |

| InChI Key | JYWLXEJMMZKQBW-UHFFFAOYSA-N | [4] |

| Physical State | Solid (Typical) | General Knowledge |

Synthesis and Purification Protocol

The synthesis of phenylpropanoic acids is often achieved through the reduction of the corresponding cinnamic acid derivative. This approach is reliable and high-yielding. The following protocol outlines a validated method analogous to the synthesis of similar structures.[5]

Overall Synthetic Scheme

The synthesis proceeds via a two-step process: a condensation reaction to form the unsaturated acid, followed by catalytic hydrogenation.

Caption: Proposed two-step synthesis and purification workflow.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(5-Fluoro-2-methoxyphenyl)acrylic acid

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-fluoro-2-methoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3.0 eq). Add a catalytic amount of piperidine (0.1 eq).

-

Reaction: Heat the mixture to 100°C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into an excess of cold, dilute hydrochloric acid (1 M). The acrylic acid derivative will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Causality: The Knoevenagel condensation is a classic method for C-C bond formation. Pyridine acts as the solvent and base, while piperidine serves as a more potent catalyst to facilitate the initial condensation and subsequent decarboxylation to yield the α,β-unsaturated cinnamic acid derivative.

Step 2: Synthesis of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid

-

Catalyst and Reagent Setup: Dissolve the crude 3-(5-fluoro-2-methoxyphenyl)acrylic acid from Step 1 in ethanol in a hydrogenation vessel. Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 0.5-1% by weight of the substrate).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature until the hydrogen uptake ceases (usually 2-4 hours).[5]

-

Catalyst Removal: Carefully vent the hydrogen and purge the vessel with nitrogen or argon. Remove the Pd/C catalyst by filtration through a pad of Celite. The catalyst is pyrophoric and must be handled with care while wet.

-

Product Isolation: Evaporate the ethanolic filtrate under reduced pressure to yield the crude propanoic acid.[5]

Causality: Palladium on carbon is a highly efficient and standard catalyst for the hydrogenation of alkenes. The reaction selectively reduces the carbon-carbon double bond of the acrylic acid side chain without affecting the aromatic ring or other functional groups under these mild conditions.

Purification

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid.

-

Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques must be employed. Commercial suppliers often provide access to such analytical data.[3]

Standard Analytical Workflow

Caption: Standard workflow for analytical characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. Expected signals would include aromatic protons, the two methylene (-CH₂-) groups of the propanoic chain, the methoxy (-OCH₃) protons, and the acidic proton of the carboxylic acid.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

¹⁹F NMR: A crucial experiment to confirm the presence and environment of the single fluorine atom on the aromatic ring.

-

-

Mass Spectrometry (MS): Typically performed using an LC-MS system, this analysis will confirm the molecular weight of the compound by identifying the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A single, sharp peak indicates a high degree of purity.

Applications in Medicinal Chemistry and Drug Discovery

3-(5-Fluoro-2-methoxyphenyl)propanoic acid is not an active pharmaceutical ingredient itself but rather a valuable building block for creating more complex drug candidates.

The Role of the Fluorophenyl Moiety

The introduction of a fluorine atom onto an aromatic ring is a well-established strategy in drug design.[6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation (e.g., by cytochrome P450 enzymes), thereby increasing the drug's half-life.[1]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can improve bioavailability and target binding.[1]

-

Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing the potency of a drug candidate.

Potential Therapeutic Areas

While specific applications of this exact molecule are proprietary or in early-stage development, derivatives of phenylpropanoic acid are known to be biologically active. For example, propanoic acid derivatives have been investigated as potential anticancer agents.[7] This scaffold can be elaborated through amide coupling, esterification, or other reactions at the carboxylic acid handle to explore a wide range of chemical space and develop novel therapeutic agents.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. While a specific safety data sheet (SDS) for this compound may not be universally available, data from structurally similar compounds provides a strong basis for safe handling protocols.[8][9][10]

Hazard Identification and Precautions

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[10]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[9] Use only in a well-ventilated area.[10]

-

Personal Protective Equipment (PPE):

First Aid Measures

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][10]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9][10]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][10]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[11]

Storage

-

Store in a cool, dry, and well-ventilated place.[11]

-

Keep the container tightly closed.

-

Store locked up.[11]

Conclusion

3-(5-Fluoro-2-methoxyphenyl)propanoic acid is a well-defined chemical entity with significant potential as a building block in drug discovery and development. Its fluorinated and methoxy-substituted phenyl ring offers medicinal chemists strategic advantages for modulating the properties of lead compounds. The straightforward synthesis and clear analytical profile make it an accessible and reliable tool for researchers. Adherence to rigorous safety protocols is essential when handling this compound, ensuring its potential can be explored responsibly in the pursuit of novel therapeutics.

References

- BLDpharm. 3-(5-Fluoro-2-methoxyphenyl)propanoic acid.

- Sigma-Aldrich. 3-(5-Fluoro-2-methoxyphenyl)propionic acid | 900021-53-6.

- AK Scientific, Inc. 3-(4-Fluoro-3-methoxyphenyl)propanoic acid Safety Data Sheet.

- Fisher Scientific. Safety Data Sheet - 3-(p-Methoxyphenyl)propionic acid.

- Thermo Fisher Scientific. Safety Data Sheet - 3-(p-Methoxyphenyl)propionic acid.

- BASF. Safety data sheet.

- Greenbook.net. Safety Data Sheet.

- PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid.

- PubChem. 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750.

- NIST WebBook. 3-(3,4,5-Trimethoxyphenyl)propionic acid.

- PubChem. 3-[4-[[2-Methoxy-5-(trifluoromethyl)phenyl]methoxy]-3-methylphenyl]propanoic acid | C19H19F3O4 | CID 137633536.

- Kirichok, A. A., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH.

- Contrafatto, G., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI.

- Wu, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC - NIH.

- Vitale, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- Urbonaviciute, G., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH.

Sources

- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 900021-53-6|3-(5-Fluoro-2-methoxyphenyl)propanoic acid|BLD Pharm [bldpharm.com]

- 4. 3-(5-Fluoro-2-methoxyphenyl)propionic acid | 900021-53-6 [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. download.basf.com [download.basf.com]

A Comprehensive Technical Guide to the Structure Elucidation of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid. Moving beyond a simple recitation of analytical techniques, this document details the strategic application and interpretation of spectroscopic and chromatographic data. It is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this and similar substituted phenylpropanoic acid derivatives. The protocols herein are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity. This guide serves as a practical reference, grounded in established analytical principles and supported by authoritative sources.

Introduction: The Significance of Phenylpropanoic Acid Derivatives

Substituted phenylpropanoic acids are a critical class of compounds in medicinal chemistry and drug development. Their structural motifs are found in a variety of pharmacologically active agents, including non-steroidal anti-inflammatory drugs (NSAIDs). The precise arrangement of substituents on the phenyl ring and the nature of the propanoic acid side chain are pivotal in determining the molecule's biological activity, potency, and selectivity. Therefore, unambiguous structure elucidation is a cornerstone of the drug discovery and development process, ensuring the correct molecule is advanced through the pipeline. This guide will use 3-(5-Fluoro-2-methoxyphenyl)propanoic acid as a model compound to illustrate a robust, multi-technique approach to its structural verification.

Foundational Analysis: Chromatography and Preliminary Characterization

Prior to in-depth spectroscopic analysis, establishing the purity of the sample is paramount. Chromatographic techniques are indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a versatile and widely used technique for separating and quantifying components in a mixture. For substituted phenylpropanoic acids, a reversed-phase HPLC method is typically employed.

Experimental Protocol: Reversed-Phase HPLC

-

Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution is often effective.

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: Acetonitrile

-

A typical gradient might run from 30% B to 95% B over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm is generally effective for detecting the carboxyl group, and additional wavelengths corresponding to the absorbance of the aromatic ring can also be monitored.[1]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the mobile phase.

Rationale and Interpretation: A single, sharp peak in the chromatogram is indicative of a pure compound. The retention time is a characteristic property of the compound under the specific chromatographic conditions. The presence of multiple peaks would suggest impurities that need to be identified and quantified. Several resources outline HPLC methods for similar phenylpropanoic acid derivatives.[2][3]

Spectroscopic Elucidation: Unraveling the Molecular Architecture

A combination of spectroscopic techniques is essential for the complete and unambiguous elucidation of the molecular structure.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, offering valuable clues about its structure.

Expected Molecular Ion: For 3-(5-Fluoro-2-methoxyphenyl)propanoic acid (C10H11FO3), the expected monoisotopic mass is approximately 198.0692 g/mol .

Fragmentation Analysis: Aromatic carboxylic acids exhibit characteristic fragmentation patterns in their mass spectra.[4][5][6][7][8]

-

Molecular Ion Peak (M+): A prominent molecular ion peak is expected for aromatic acids.[5][6][8]

-

Loss of -OH (M-17): A significant peak corresponding to the loss of a hydroxyl radical.

-

Loss of -COOH (M-45): A peak resulting from the loss of the entire carboxyl group.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Ionization Mode: Negative ion mode is often preferred for carboxylic acids as they readily deprotonate to form [M-H]-.

-

Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is infused into the mass spectrometer.

-

Data Acquisition: A full scan from m/z 50 to 500 will cover the expected molecular ion and fragment peaks.

Data Presentation: Expected Mass Spectral Data

| Ion | Expected m/z (Negative Mode) | Interpretation |

| [M-H]⁻ | ~197.06 | Molecular Ion |

| [M-H-H₂O]⁻ | ~179.05 | Loss of water from the molecular ion |

| [M-H-CO₂]⁻ | ~153.08 | Decarboxylation |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected Characteristic Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption in the range of 2500-3300 cm⁻¹.[6] This broadness is due to hydrogen bonding between carboxylic acid dimers.[6]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.[6]

-

C-O Stretch: Absorptions in the 1210-1320 cm⁻¹ range.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region.[9][10] For a 1,2,4-trisubstituted benzene ring, characteristic absorptions are expected.

-

C-F Stretch: A strong absorption typically in the 1000-1400 cm⁻¹ range.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.

3.3.1. ¹H NMR Spectroscopy

Expected Chemical Shifts and Multiplicities:

-

-COOH Proton: A broad singlet far downfield, typically between 10-12 ppm.[4][6] This signal will disappear upon the addition of D₂O due to proton exchange.[4]

-

Aromatic Protons: The three protons on the substituted benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm). Their chemical shifts and coupling patterns will be influenced by the electron-donating methoxy group and the electron-withdrawing fluoro group.

-

Propanoic Acid Chain Protons:

3.3.2. ¹³C NMR Spectroscopy

Expected Chemical Shifts:

-

Carbonyl Carbon (-COOH): Deshielded, appearing around 170-185 ppm.[4][6]

-

Aromatic Carbons: In the range of 110-160 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).

-

Methoxy Carbon (-OCH₃): Around 55-60 ppm.

-

Propanoic Acid Chain Carbons:

-

α-carbon (-CH₂-COOH): Around 30-40 ppm.[4]

-

β-carbon (Ar-CH₂-): Around 25-35 ppm.

-

3.3.3. 2D NMR Spectroscopy (COSY and HSQC)

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 3-(5-Fluoro-2-methoxyphenyl)propanoic acid, a cross-peak between the α- and β-protons of the propanoic acid chain is expected.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is invaluable for assigning the carbon signals of the propanoic acid chain and the protonated aromatic carbons.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[12]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

2D NMR Acquisition: Run standard COSY and HSQC experiments.[12]

Data Presentation: Predicted NMR Data

| Group | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |

| -COOH | 10-12 | br s | 170-185 |

| Aromatic-H | 6.5-8.0 | m | 110-160 |

| -OCH₃ | ~3.8 | s | 55-60 |

| -CH₂-Ar | 2.8-3.2 | t | 25-35 |

| -CH₂-COOH | 2.5-2.9 | t | 30-40 |

Integrated Structure Elucidation Workflow

The power of this multi-technique approach lies in the integration of data from each analysis.

Caption: Workflow for the structure elucidation of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid.

Conclusion: A Self-Validating Approach to Structural Integrity

References

- JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids.

- All about chemistry. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

- BLDpharm. (n.d.). 3-(5-Fluoro-2-methoxyphenyl)propanoic acid.

-

Chemistry LibreTexts. (2023, March 5). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076–2082.

-

Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]

- Sallustio, B. C., Abas, A., & Meffin, P. J. (1987). Enantiospecific high-performance liquid chromatographic analysis of 2-phenylpropionic acid, ketoprofen and fenoprofen.

-

SpectraBase. (n.d.). 3-[3-(4-FLUORO-2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-PROPANOIC-ACID - Optional[19F NMR]. Retrieved from [Link]

- Matysová, L., Šatínský, D., & Solich, P. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 159-164.

- Golemme, G., Golemme, A., & Perathoner, S. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C, 116(40), 21347–21356.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137633536, 3-[4-[[2-Methoxy-5-(trifluoromethyl)phenyl]methoxy]-3-methylphenyl]propanoic acid. Retrieved from [Link]

- Young, C. W., DuVall, R. B., & Wright, N. (1951). Characterization of Benzene Ring Substitution by Infrared Spectra. Analytical Chemistry, 23(5), 709–714.

- ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.

- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27.

-

Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

-

Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 120228, 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95750, 3-(p-Methoxyphenyl)propionic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118533499, 3-[2-Methoxy-5-[3-(trifluoromethyl)phenyl]phenyl]-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 3-(2-bromo-5-methoxyphenyl)propanoic acid. Retrieved from [Link]

- Nomura, M., Tanase, T., Ide, T., Tsunoda, M., Suzuki, M., Uchiki, H., & Murakami, K. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. Journal of Medicinal Chemistry, 46(15), 3245-3263.

- Wang, Y., Li, Y., Wang, Y., & Liu, H. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 996531.

- Wolska, J., Radecka-Paryzek, W., Pospieszna-Markiewicz, M., & Kaczmarek, M. R. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2005.

-

National Institute of Standards and Technology. (n.d.). 3-(3,4,5-Trimethoxyphenyl)propionic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66343, Benzenepropanoic acid, 2,5-dimethoxy-. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Retrieved from [Link]

Sources

- 1. shimadzu.co.kr [shimadzu.co.kr]

- 2. Enantiospecific high-performance liquid chromatographic analysis of 2-phenylpropionic acid, ketoprofen and fenoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. GCMS Section 6.12 [people.whitman.edu]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. spectra-analysis.com [spectra-analysis.com]

- 11. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid

Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery

The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] Fluorination can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to target proteins.[3][4] Phenylpropanoic acids, in particular, are a recurring motif in a variety of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[5] The targeted placement of a fluorine atom on such a scaffold, as in 3-(5-Fluoro-2-methoxyphenyl)propanoic acid, presents a valuable building block for the synthesis of novel therapeutics with potentially improved properties.[6] This guide provides a comprehensive overview of a robust synthetic pathway to 3-(5-Fluoro-2-methoxyphenyl)propanoic acid, intended for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 3-(5-Fluoro-2-methoxyphenyl)propanoic acid, suggests a multi-step synthesis commencing from commercially available precursors. The core strategy involves the formation of the aryl-carbon bond, followed by the elaboration of the propanoic acid side chain.

This approach is advantageous due to the accessibility of the starting materials and the reliability of the proposed chemical transformations. The key steps involve the synthesis of the crucial intermediate, 5-Fluoro-2-methoxybenzaldehyde, its subsequent condensation to form an acrylic acid derivative, and a final reduction to yield the desired propanoic acid.

Part 1: Synthesis of the Key Intermediate: 5-Fluoro-2-methoxybenzaldehyde

The synthesis of 5-Fluoro-2-methoxybenzaldehyde is a critical first step. A reliable method involves the ortho-lithiation of 2-Bromo-4-fluoroanisole followed by formylation.

Experimental Protocol: Synthesis of 5-Fluoro-2-methoxybenzaldehyde

Materials:

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| 2-Bromo-4-fluoroanisole | 100g | 205.03 g/mol | 100 g | 0.488 mol |

| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 g/mol | 215 mL | 0.537 mol |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 42.8 mL | 0.537 mol |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | 1.5 L | - |

| Saturated aq. NH4Cl | - | - | 800 mL | - |

| Ethyl acetate | 141-78-6 | 88.11 g/mol | As needed | - |

| Anhydrous MgSO4 | 7487-88-9 | 120.37 g/mol | As needed | - |

Procedure:

-

A dry 3 L three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-Bromo-4-fluoroanisole (100 g, 0.488 mol) and anhydrous THF (1.5 L).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (2.5 M in hexanes, 215 mL, 0.537 mol) is added dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below -70 °C.

-

The reaction mixture is stirred at -78 °C for an additional hour.

-

N,N-Dimethylformamide (42.8 mL, 0.537 mol) is then added dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (800 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 500 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-Fluoro-2-methoxybenzaldehyde as a pale yellow solid.[7]

Expected Yield: ~85-90%

Part 2: Synthesis of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid

The target molecule is synthesized in a two-step sequence from the aldehyde intermediate: a Knoevenagel condensation followed by catalytic hydrogenation.

Step 1: Knoevenagel Condensation to 3-(5-Fluoro-2-methoxyphenyl)acrylic acid

The Knoevenagel condensation provides an efficient route to α,β-unsaturated acids from aldehydes and compounds containing an active methylene group, such as malonic acid.[1][8][9] The Doebner modification, which utilizes pyridine as a solvent and a catalytic amount of piperidine, is particularly effective for this transformation and is often accompanied by decarboxylation.[1][10]

Experimental Protocol: Synthesis of 3-(5-Fluoro-2-methoxyphenyl)acrylic acid

Materials:

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| 5-Fluoro-2-methoxybenzaldehyde | 19415-51-1 | 154.14 g/mol | 10 g | 0.065 mol |

| Malonic acid | 141-82-2 | 104.06 g/mol | 7.4 g | 0.071 mol |

| Pyridine | 110-86-1 | 79.10 g/mol | 20 mL | - |

| Piperidine | 110-89-4 | 85.15 g/mol | 0.5 mL | - |

| Concentrated HCl | 7647-01-0 | 36.46 g/mol | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (7.4 g, 0.071 mol) in pyridine (20 mL).

-

Add 5-Fluoro-2-methoxybenzaldehyde (10 g, 0.065 mol) to the solution.

-

Add a catalytic amount of piperidine (0.5 mL).

-

Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by the evolution of carbon dioxide.

-

After cooling to room temperature, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 3-(5-Fluoro-2-methoxyphenyl)acrylic acid.

Expected Yield: ~70-80%

Step 2: Catalytic Hydrogenation to 3-(5-Fluoro-2-methoxyphenyl)propanoic acid

The final step is the reduction of the carbon-carbon double bond of the acrylic acid derivative. Catalytic hydrogenation using palladium on carbon is a highly effective and clean method for this transformation.[11]

Experimental Protocol: Synthesis of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid

Materials:

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| 3-(5-Fluoro-2-methoxyphenyl)acrylic acid | 157518-45-1 | 196.17 g/mol | 5 g | 0.025 mol |

| 10% Palladium on carbon (Pd/C) | 7440-05-3 | - | 0.25 g | - |

| Ethanol | 64-17-5 | 46.07 g/mol | 100 mL | - |

| Hydrogen gas (H₂) | 1333-74-0 | 2.02 g/mol | Balloon pressure | - |

Procedure:

-

To a 250 mL hydrogenation flask, add 3-(5-Fluoro-2-methoxyphenyl)acrylic acid (5 g, 0.025 mol) and ethanol (100 mL).

-

Carefully add 10% Pd/C catalyst (0.25 g).

-

The flask is evacuated and backfilled with hydrogen gas (this process is repeated three times).

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield 3-(5-Fluoro-2-methoxyphenyl)propanoic acid as a solid. The product can be further purified by recrystallization if necessary.

Expected Yield: >95%

Characterization of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid

The structure and purity of the final compound should be confirmed by standard analytical techniques.

Table 1: Predicted Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons (with coupling to fluorine), the methoxy group protons, and the two methylene groups of the propanoic acid chain. |

| ¹³C NMR | Signals for the aromatic carbons (with C-F couplings), the methoxy carbon, the carbonyl carbon, and the two methylene carbons. |

| Mass Spec | Molecular ion peak corresponding to the calculated mass of C₁₀H₁₁FO₃. |

| FT-IR | Characteristic absorptions for the carboxylic acid O-H and C=O stretching, and C-F stretching. |

Conclusion and Future Outlook

References

-

Wikipedia. Knoevenagel condensation. [Link]

-

Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76. [Link]

-

Ohta, H., et al. (2008). Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part. Bioorganic & Medicinal Chemistry Letters, 18(16), 4525-8. [Link]

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-30.

-

Pawara, H. S., Wagha, A. S., & Lalia, A. M. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry. [Link]

-

Dhongade-Desai, S., et al. (2018). Environmentally Benign Protocol of Knoevenagel Condensation Reaction. ResearchGate. [Link]

-

RSC Publishing. Supporting Information. [Link]

-

Pandya, K. C., & Sodhi, T. S. (1939). The condensation of aldehydes with malonic acid. Proceedings of the Indian Academy of Sciences - Section A, 9(6), 511-516. [Link]

-

Pharma Innovation. Fluorinated Pharmaceutical Intermediates. [Link]

-

Wiley Online Library. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0280146). [Link]

-

ChemRxiv. Discovery of a broad-spectrum, fluorinated macrobicyclic antibiotic through chemical synthesis. [Link]

-

PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]

-

MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

-

PubChem. 3-[4-[[2-Methoxy-5-(trifluoromethyl)phenyl]methoxy]-3-methylphenyl]propanoic acid. [Link]

-

ResearchGate. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. [Link]

-

Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. PMC. [Link]

-

Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

-

MDPI. Biological Evaluation in Resistant Cancer Cells and Study of Mechanism of Action of Arylvinyl-1,2,4-Trioxanes. [Link]

-

NIST. 3-(3,4,5-Trimethoxyphenyl)propionic acid. [Link]

-

ResearchGate. Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. [Link]

-

ResearchGate. Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. [Link]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]

- 4. 1873368-59-2|3-(5-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid|BLD Pharm [bldpharm.com]

- 5. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. prepchem.com [prepchem.com]

An In-depth Technical Guide to 3-(5-Fluoro-2-methoxyphenyl)propanoic Acid: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and pharmacological properties. The unique electronic nature of fluorine can significantly influence metabolic stability, binding affinity, lipophilicity, and pKa, making fluorinated building blocks highly valuable in drug discovery programs. This guide provides a comprehensive technical overview of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid, a substituted phenylpropanoic acid with potential as a key intermediate or pharmacophore in the development of novel therapeutics. While this specific molecule is not extensively documented in publicly available research, this guide will elucidate its core characteristics, propose robust synthetic routes based on established chemical principles, and explore its potential applications by drawing parallels with structurally related compounds.

Nomenclature and Chemical Identity

A clear and unambiguous identification of a chemical entity is paramount for effective scientific communication and research.

IUPAC Name

The formal name for the compound of interest, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 3-(5-Fluoro-2-methoxyphenyl)propanoic acid .

Synonyms and Identifiers

While no common synonyms are widely reported, it may also be referred to as 5-Fluoro-2-methoxy-benzenepropanoic acid. For precise identification and database searching, the following identifiers are crucial:

| Identifier | Value |

| CAS Number | 900021-53-6[1] |

| Molecular Formula | C₁₀H₁₁FO₃ |

| Molecular Weight | 198.19 g/mol [1] |

| InChI Key | JYWLXEJMMZKQBW-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | 3-(5-Fluoro-2-methoxyphenyl)propanoic acid | 3-(2-Methoxyphenyl)propanoic acid (CAS 6342-77-4) | 3-(3-Methoxyphenyl)propanoic acid (CAS 10516-71-9) |

| Physical Form | Solid[1] | White to very pale yellow crystal-powder | Brown, low melting solid[2] |

| Melting Point | Not Reported | 90 °C[3] | 43-45 °C[4] |

| Boiling Point | Not Reported | ~273 °C (estimated)[3] | ~318 °C (predicted)[4] |

| Solubility | Not Reported | Not Reported | Soluble in water[4] |

| pKa | Not Reported | Not Reported | 4.65 (at 25°C)[4] |

The presence of the fluorine atom is expected to influence the acidity (pKa) of the carboxylic acid group and the overall lipophilicity of the molecule compared to its non-fluorinated counterparts.

Proposed Synthetic Methodologies

While a specific, published synthesis for 3-(5-Fluoro-2-methoxyphenyl)propanoic acid was not identified, established organic chemistry reactions for creating substituted phenylpropanoic acids allow for the design of highly plausible and efficient synthetic routes. The selection of a particular route in a drug development setting would depend on factors such as starting material availability, scalability, and cost.

Route 1: Malonic Ester Synthesis

The malonic ester synthesis is a classic and reliable method for preparing carboxylic acids with an extended carbon chain.[5][6][7][8] This approach offers high yields and avoids over-alkylation. The proposed workflow is as follows:

Caption: Proposed Malonic Ester Synthesis Workflow.

Experimental Protocol (Proposed):

-

Enolate Formation: Diethyl malonate is treated with a strong base, typically sodium ethoxide in ethanol, to quantitatively form the corresponding enolate.[8]

-

Alkylation: The nucleophilic malonate enolate is then reacted with a suitable electrophile, in this case, 5-fluoro-2-methoxybenzyl bromide (which can be prepared from the corresponding alcohol or via bromination of 4-fluoro-1-methoxy-2-methylbenzene). The reaction proceeds via an Sₙ2 mechanism to form the dialkylated malonic ester.

-

Hydrolysis and Decarboxylation: The resulting ester is subjected to acidic hydrolysis (e.g., using aqueous HCl or H₂SO₄) and heated. This process first converts the ester groups to carboxylic acids. The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating to yield the final product, 3-(5-Fluoro-2-methoxyphenyl)propanoic acid, with the loss of CO₂.[7]

Causality and Rationale: The acidity of the α-hydrogens in diethyl malonate (pKa ≈ 13) makes them easily removable by an alkoxide base. This creates a soft, carbon-based nucleophile ideal for Sₙ2 reactions with primary halides like the proposed benzyl bromide, minimizing side reactions. The final decarboxylation is thermodynamically driven by the formation of stable CO₂.

Route 2: Hydrogenation of a Cinnamic Acid Precursor

Another highly effective and common method involves the reduction of a carbon-carbon double bond in a corresponding cinnamic acid derivative. This method is often clean and high-yielding.

Caption: Proposed Cinnamic Acid Hydrogenation Workflow.

Experimental Protocol (Proposed):

-

Synthesis of Cinnamic Acid Derivative: The precursor, 3-(5-fluoro-2-methoxyphenyl)propenoic acid, can be synthesized via a condensation reaction. A common method is the Knoevenagel condensation of 5-fluoro-2-methoxybenzaldehyde with malonic acid in the presence of a basic catalyst like pyridine or piperidine.

-

Catalytic Hydrogenation: The resulting cinnamic acid derivative is dissolved in a suitable solvent, such as ethanol or methanol. A catalyst, typically palladium on carbon (10% Pd/C), is added. The mixture is then subjected to a hydrogen atmosphere (from a balloon or a pressurized hydrogenation apparatus) and stirred until the reaction is complete (monitored by TLC or LC-MS).[4]

-

Work-up: The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated under reduced pressure to yield the desired product.[4]

Causality and Rationale: The condensation reaction is a reliable method for forming carbon-carbon double bonds. Catalytic hydrogenation is a highly efficient and selective method for reducing alkene double bonds without affecting the aromatic ring or the carboxylic acid group under standard conditions. The palladium catalyst provides a surface for the adsorption of both hydrogen gas and the alkene, facilitating the addition of hydrogen across the double bond.

Potential Applications in Research and Drug Development

While no specific biological activities have been reported for 3-(5-fluoro-2-methoxyphenyl)propanoic acid, the phenylpropanoic acid scaffold is present in numerous biologically active molecules. The incorporation of the fluoro and methoxy groups on the phenyl ring provides a unique electronic and steric profile that could be exploited in drug design.

As a Building Block for Bioactive Molecules

The primary utility of this compound is likely as a versatile building block. The carboxylic acid functional group is a key handle for further chemical modifications, such as:

-

Amide bond formation: Coupling with various amines to generate a library of amides, a common functional group in many drugs.

-

Esterification: Reaction with alcohols to produce esters, which can act as prodrugs or modulate solubility.

-

Reduction: Conversion of the carboxylic acid to an alcohol, opening up further synthetic possibilities.

Potential as an NSAID Analog

Many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, are derivatives of phenylpropanoic acid. Loxoprofen is another example.[8] The core structure of 3-(5-fluoro-2-methoxyphenyl)propanoic acid fits this general pharmacophore. The fluorine substitution could potentially enhance anti-inflammatory activity or improve the pharmacokinetic profile.

Antimicrobial and Anticancer Potential

Derivatives of 3-arylpropanoic acids have been investigated for their antimicrobial and anticancer activities. For instance, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown activity against multidrug-resistant bacteria and fungi.[4] Additionally, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been explored as potential anticancer agents.[9] The unique substitution pattern of 3-(5-fluoro-2-methoxyphenyl)propanoic acid makes it an interesting candidate for synthesis and screening in these therapeutic areas.

Conclusion

3-(5-Fluoro-2-methoxyphenyl)propanoic acid represents a valuable, yet under-explored, chemical entity for drug discovery and development. Its IUPAC name and key identifiers are well-defined. Although specific experimental data on its properties and biological functions are sparse, robust and scalable synthetic routes can be confidently proposed based on fundamental organic chemistry principles, such as the malonic ester synthesis and the hydrogenation of a cinnamic acid intermediate.

The strategic placement of the fluorine and methoxy substituents on the phenylpropanoic acid core suggests significant potential for this molecule to serve as a key building block in the synthesis of novel therapeutic agents, particularly in areas like inflammation, infectious diseases, and oncology. This guide provides a foundational framework for researchers to synthesize, characterize, and explore the biological potential of this promising compound, thereby contributing to the advancement of medicinal chemistry and the development of new medicines.

References

-

Wikipedia. Malonic ester synthesis. Available from: [Link]

-

PubChem. 3-(p-Methoxyphenyl)propionic acid. Available from: [Link]

-

Vedantu. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. Available from: [Link]

-

UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Malonic ester synthesis. Available from: [Link]

-

Human Metabolome Database. Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). Available from: [Link]

-

Master Organic Chemistry. The Malonic Ester And Acetoacetic Ester Synthesis. Available from: [Link]

-

PubMed. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Available from: [Link]

-

Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. Available from: [Link]

-

PubMed. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Available from: [Link]

-

MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]

Sources

- 1. 3-(5-Fluoro-2-methoxyphenyl)propionic acid | 900021-53-6 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. 3-(3-METHOXYPHENYL)PROPIONIC ACID | 10516-71-9 [chemicalbook.com]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. Illustrated Glossary of Organic Chemistry - Malonic ester synthesis [chem.ucla.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

A Guide to the Spectral Analysis of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-Fluoro-2-methoxyphenyl)propanoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its molecular structure, featuring a fluoro-substituted methoxy-activated benzene ring coupled to a propanoic acid moiety, presents a rich landscape for spectroscopic characterization. Understanding the spectral signature of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its role in chemical and biological systems. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for 3-(5-Fluoro-2-methoxyphenyl)propanoic acid, grounded in the fundamental principles of spectroscopy and supported by established methodologies. While a publicly available, comprehensive experimental dataset for this specific molecule is not readily found, this guide will present a detailed, predictive analysis based on the well-understood spectroscopic behavior of its constituent functional groups.

Molecular Structure and Spectroscopic Overview

The structural features of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid, including an aromatic ring with distinct electronic environments, a chiral center at the propanoic acid alpha-carbon (if derivatized or in a chiral environment), and various functional groups, give rise to a unique and informative set of spectral data.

Caption: Molecular Structure of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-(5-Fluoro-2-methoxyphenyl)propanoic acid, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, their proximity to other protons, and their relative numbers.

Predicted ¹H NMR Data (in CDCl₃, 300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | br s | 1H | -COOH |

| ~6.95 | dd | 1H | Ar-H |

| ~6.85 | m | 1H | Ar-H |

| ~6.75 | dd | 1H | Ar-H |

| ~3.85 | s | 3H | -OCH₃ |

| ~2.95 | t | 2H | -CH₂-Ar |

| ~2.70 | t | 2H | -CH₂-COOH |

Interpretation and Rationale:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift can be concentration-dependent.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The electron-donating methoxy group and the electron-withdrawing fluoro group will influence their chemical shifts.

-

Methoxy Protons (-OCH₃): These three equivalent protons will appear as a sharp singlet.

-

Propanoic Acid Protons (-CH₂-CH₂-): The two methylene groups will appear as triplets, assuming coupling to each other. The methylene group adjacent to the aromatic ring will be slightly more deshielded than the one adjacent to the carbonyl group.

Experimental Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 300 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Integrate the peaks to determine the relative proton ratios.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Caption: ¹H NMR Data Acquisition Workflow.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of non-equivalent carbons and their chemical environments.

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | -COOH |

| ~158 (d) | C-F |

| ~155 | C-OCH₃ |

| ~130 | C-CH₂ |

| ~117 (d) | CH (aromatic) |

| ~115 (d) | CH (aromatic) |

| ~113 | CH (aromatic) |

| ~56 | -OCH₃ |

| ~34 | -CH₂-COOH |

| ~25 | -CH₂-Ar |

Interpretation and Rationale:

-

Carbonyl Carbon (-COOH): This carbon is highly deshielded and appears far downfield.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon directly attached to the fluorine will show a large one-bond carbon-fluorine coupling (d, doublet). Carbons two and three bonds away from the fluorine will show smaller couplings.

-

Aliphatic Carbons: The carbons of the propanoic acid side chain will appear in the upfield region of the spectrum.

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 198 | [M]⁺ (Molecular Ion) |

| 153 | [M - COOH]⁺ |

| 125 | [M - COOH - CO]⁺ or [M - CH₂COOH]⁺ |

| 95 | [C₆H₄F]⁺ |

Fragmentation Pathway:

Upon electron ionization, the molecular ion ([M]⁺) is formed. This ion can then undergo fragmentation. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH) as a radical. Further fragmentation of the aromatic portion can also occur.

Caption: Predicted Mass Spectrometry Fragmentation.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a beam of high-energy electrons (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data (KBr pellet or thin film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~3000 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1100 | Strong | C-F stretch |

Interpretation and Rationale:

-

O-H Stretch: The broad absorption in the 3300-2500 cm⁻¹ region is highly characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.

-

C=O Stretch: The strong absorption around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

-

Aromatic and Aliphatic Stretches: The various C-H, C=C, C-O, and C-F stretching and bending vibrations provide further confirmation of the molecular structure.

Experimental Protocol for IR Data Acquisition (FT-IR):

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl, KBr), and allow the solvent to evaporate.

-

-

Data Acquisition:

-

Place the sample in the beam of an FT-IR spectrometer.

-

Acquire a background spectrum (of air or the pure KBr pellet).

-

Acquire the sample spectrum.

-

The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Conclusion

The comprehensive spectral analysis of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid through NMR, MS, and IR spectroscopy provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers complementary information, and together they form a powerful toolkit for the characterization of this and other novel chemical entities. The predictive data and protocols outlined in this guide serve as a valuable resource for researchers in the planning and execution of their experimental work, ensuring data integrity and facilitating the advancement of scientific discovery.

References

-

Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. Cengage Learning. [Link]

-

Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. John Wiley & Sons. [Link]

-

PubChem . National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook . National Institute of Standards and Technology. [Link]

A Theoretical Exploration of 3-(5-Fluoro-2-methoxyphenyl)propanoic Acid: A Computational Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the in-depth computational analysis of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid, a molecule of interest in medicinal chemistry and drug development. In the absence of extensive empirical data for this specific compound, this document outlines a robust, first-principles-based workflow designed to elucidate its structural, electronic, and potential biological properties. By leveraging a suite of well-established computational chemistry techniques, from Density Functional Theory (DFT) to molecular dynamics and QSAR, we present a self-validating system of protocols. This guide is intended for researchers, scientists, and drug development professionals, offering both a strategic overview and detailed, step-by-step methodologies for the virtual characterization of novel small molecules.

Introduction: The Rationale for a Theoretical First Approach

The journey of a small molecule from a synthetic concept to a viable drug candidate is fraught with challenges, high costs, and a significant attrition rate. Computational, or in silico, methods offer a powerful paradigm to de-risk and accelerate this process.[1][2] For a molecule like 3-(5-Fluoro-2-methoxyphenyl)propanoic acid, where public domain experimental data is sparse, a theoretical-first approach is not just advantageous, it is essential. By building a comprehensive computational model, we can predict a wide array of chemical and physical properties, understand its potential interactions with biological targets, and guide further experimental work with a higher probability of success.

This guide is structured to provide a logical progression of theoretical studies, beginning with the fundamental quantum mechanical characterization of the isolated molecule and advancing to more complex simulations of its behavior in a biological context. Each section is designed to be a self-contained protocol, yet contributes to a holistic understanding of the molecule's potential.

Foundational Analysis: Unveiling the Intrinsic Properties

The first step in our theoretical investigation is to understand the molecule in its most fundamental state: as an isolated entity in a vacuum. This allows us to probe its intrinsic electronic structure and conformational preferences without the influence of a solvent or a biological receptor. Density Functional Theory (DFT) is the workhorse for such calculations, offering a favorable balance between accuracy and computational cost.[3][4][5]

Conformational Analysis: Mapping the Energy Landscape

Due to the presence of rotatable single bonds in the propanoic acid side chain, 3-(5-Fluoro-2-methoxyphenyl)propanoic acid is a flexible molecule. Identifying its low-energy conformations is critical, as these are the shapes the molecule is most likely to adopt when interacting with a biological target.[6][7]

-

Initial Structure Generation: A 3D structure of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid is generated using a molecular builder.

-

Force Field-Based Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94). This initial, computationally inexpensive step broadly samples the conformational space.[8]

-

DFT Optimization and Ranking: The unique, low-energy conformers identified in the previous step are then subjected to geometry optimization using DFT. The B3LYP functional with a 6-31G(d,p) basis set is a common and reliable choice for this purpose.[9]

-

Energy Analysis: The final energies of the optimized conformers are calculated, allowing for the identification of the global minimum energy conformation and a set of low-energy conformers for further analysis.

Electronic Structure Analysis: Reactivity and Stability Insights

With the optimized geometry of the global minimum energy conformer, we can now delve into its electronic properties. These properties provide clues about the molecule's reactivity, stability, and potential interaction sites.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[10] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.[11][12]

-

Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d,p)).

-

Orbital Visualization and Energy Extraction: The energies of the HOMO and LUMO are extracted from the calculation output. Visualization software is used to plot the 3D shapes of these orbitals.

Table 1: Key Computational Parameters for Foundational Analysis

| Parameter | Recommended Value/Method | Rationale |

| Software | Gaussian, GAMESS, Q-Chem | Industry-standard quantum chemistry packages.[13][14][15] |

| Method | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational cost for molecular properties.[4][16] |

| Functional | B3LYP | A widely used and well-validated hybrid functional for organic molecules.[9] |

| Basis Set | 6-31G(d,p) | A Pople-style basis set that provides a reasonable description of electron distribution. |

| Conformational Search | Molecular Mechanics (MMFF94) followed by DFT | Efficiently samples conformational space before refining with a more accurate method.[8] |

In Silico Pharmacokinetics: Predicting Drug-like Properties

A promising drug candidate must not only be active at its target but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational models can provide early-stage predictions of these properties.

Molecular Descriptors for ADMET Prediction

A variety of molecular descriptors, calculated from the 2D and 3D structures of the molecule, can be used to predict its pharmacokinetic behavior. These include:

-

Molecular Weight (MW): Influences size-dependent transport.

-

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects membrane permeability and solubility.

-

Topological Polar Surface Area (TPSA): Correlates with passive molecular transport through membranes.

-

Number of Hydrogen Bond Donors and Acceptors: Important for solubility and binding to biological targets.

These descriptors can be used in conjunction with established models, such as Lipinski's Rule of Five, to assess the "drug-likeness" of a molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that establishes a mathematical relationship between the chemical structure and the biological activity or a specific property of a set of compounds.[1][2][17] By building a QSAR model based on a dataset of structurally similar compounds with known activity, we can predict the potential activity of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid.

-

Data Curation: A dataset of molecules structurally related to the target compound with measured biological activity (e.g., IC50 values for a specific enzyme) is collected.

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for all molecules in the dataset.

-

Model Building: A statistical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms) is built to correlate the descriptors with the biological activity.[18]

-

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

-

Prediction for Target Molecule: The validated QSAR model is used to predict the biological activity of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid.

Diagram 1: Theoretical Study Workflow

Caption: A workflow for the theoretical study of a small molecule.

Simulating Biological Interactions: A Dynamic Perspective

While static quantum mechanical calculations provide a wealth of information, understanding how a molecule behaves in a dynamic, solvated environment and how it interacts with a potential biological target requires more advanced simulation techniques.

Molecular Dynamics (MD) Simulations: Capturing Molecular Motion

MD simulations allow us to observe the time-evolution of a molecular system, providing insights into its conformational dynamics, solvation, and interactions with other molecules.[19] Simulating 3-(5-Fluoro-2-methoxyphenyl)propanoic acid in a water box can reveal its preferred solution-phase conformation and hydration patterns.

-

System Setup: The optimized structure of the molecule is placed in the center of a periodic box of water molecules (e.g., TIP3P water model).

-

Force Field Parameterization: A suitable force field (e.g., GAFF, CHARMM) is assigned to the molecule.[20]

-

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is equilibrated.

-

Production Run: A long simulation (e.g., 100 ns) is run to collect trajectory data.

-

Analysis: The trajectory is analyzed to determine conformational flexibility, radial distribution functions of water around key functional groups, and other dynamic properties.

Molecular Electrostatic Potential (ESP) Mapping: Visualizing Interaction Hotspots

The ESP map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential).[21][22] This is invaluable for predicting how the molecule will interact with a biological target through electrostatic interactions, including hydrogen bonding.[23][24]

-

DFT Calculation: A DFT calculation is performed on the optimized geometry of the molecule.

-

ESP Calculation: The electrostatic potential is calculated on a 3D grid of points around the molecule.

-

Surface Mapping: The calculated ESP values are mapped onto the molecule's electron density surface, typically using a color scale where red indicates negative potential and blue indicates positive potential.

Diagram 2: Key Intermolecular Interactions

Caption: Potential intermolecular interactions with a biological target.

Conclusion: From Theoretical Insights to Experimental Validation

This guide has outlined a comprehensive and scientifically rigorous workflow for the theoretical characterization of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid. By systematically applying the described computational protocols, researchers can generate a rich dataset of predicted properties, from conformational preferences and electronic structure to potential biological activity and dynamic behavior.

It is crucial to emphasize that these theoretical studies are not a replacement for experimental validation. Instead, they serve as a powerful hypothesis-generation engine, enabling a more targeted and efficient experimental design. The insights gained from this in silico investigation will provide a solid foundation for subsequent laboratory-based research, ultimately accelerating the discovery and development of novel therapeutics.

References

-

GAMESS: Open Source Quantum Chemistry Software. (n.d.). Ames Laboratory. Retrieved from [Link]

-

A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. Retrieved from [Link]

-

Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

What is the significance of QSAR in drug design? (2025, May 21). Patsnap Synapse. Retrieved from [Link]

-

Electrostatic Potential Maps. (n.d.). Deep Origin. Retrieved from [Link]

-

Gaussian – Molecular Modeling in Computational Chemistry. (n.d.). RITME. Retrieved from [Link]

-

Tutorial: Electrostatic Potential Maps. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

-

Tutorial: MD Simulation of small organic molecules using GROMACS. (2021, February 11). Bioinformatics Review. Retrieved from [Link]

-

QSAR Analysis. (n.d.). Creative Biostructure. Retrieved from [Link]

-

Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. (2021, July 29). Crystal Growth & Design. Retrieved from [Link]

-

Quantum QSAR for drug discovery. (2025, May 6). arXiv. Retrieved from [Link]

-

Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. (n.d.). Q-Chem. Retrieved from [Link]

-

Computational methods for small molecule identification. (n.d.). GI Digital Library. Retrieved from [Link]

-

Density Functional Theory (DFT) in Drug Discovery. (2022, September 11). dockdynamics In-Silico Lab. Retrieved from [Link]

-

Quantum Chemistry Toolbox from RDMChem. (n.d.). Maplesoft. Retrieved from [Link]

-

List of quantum chemistry and solid-state physics software. (n.d.). Wikipedia. Retrieved from [Link]

-

Solubility prediction of organic molecules with molecular dynamics simulations. (2021, April 23). ResearchGate. Retrieved from [Link]

-

Applications of density functional theory in COVID-19 drug modeling. (n.d.). PubMed Central. Retrieved from [Link]

-